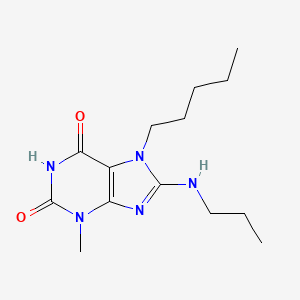
3-Methyl-7-pentyl-8-(propylamino)purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Purine derivatives are a class of compounds that have a wide range of biological activities. They are found in many biological molecules such as DNA, RNA, ATP, and caffeine . The specific compound “3-Methyl-7-pentyl-8-(propylamino)purine-2,6-dione” belongs to this class, and it has a pentyl group at the 7-position and a propylamino group at the 8-position of the purine ring .
Synthesis Analysis
The synthesis of purine derivatives can be complex and often involves multiple steps. Unfortunately, without specific information on “3-Methyl-7-pentyl-8-(propylamino)purine-2,6-dione”, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of purine derivatives is based on a purine core, which is a bicyclic aromatic ring system composed of a pyrimidine ring fused to an imidazole ring . In “3-Methyl-7-pentyl-8-(propylamino)purine-2,6-dione”, additional functional groups are attached to this core .Applications De Recherche Scientifique
Synthesis and Antidepressant Properties
The compound 3-Methyl-7-pentyl-8-(propylamino)purine-2,6-dione has been explored for its potential antidepressant properties. In a study, a related compound, 3-Methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione, was synthesized and showed significant antidepressant activity at a dose of 1.6 mg/kg. This suggests the potential of purine derivatives, including 3-Methyl-7-pentyl-8-(propylamino)purine-2,6-dione, in the development of new antidepressant drugs (Khaliullin et al., 2018).
Topology of Interactions in Methylxanthines
Another relevant study focuses on the topology of interactions in polymorphs of methylxanthines, providing insights into the potential therapeutic applications of purine derivatives. The study combined experimental and computational methods to explore the biological activity profile of compounds from the methylxanthines series, highlighting the importance of intra- and intermolecular interactions for recognition and binding processes. This research underscores the multifaceted therapeutic potential of purine derivatives, including 3-Methyl-7-pentyl-8-(propylamino)purine-2,6-dione, across various pharmacological applications (Latosińska et al., 2014).
Cardiovascular Activity of Purine Derivatives
The cardiovascular activities of purine derivatives have also been investigated, with studies synthesizing compounds like 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride and its derivatives. These compounds exhibited strong prophylactic antiarrhythmic activity and hypotensive activity, indicating the potential of 3-Methyl-7-pentyl-8-(propylamino)purine-2,6-dione and similar compounds in cardiovascular therapeutic applications (Chłoń-Rzepa et al., 2004).
Analgesic Activity of Purine Derivatives
Further, the analgesic and anti-inflammatory properties of purine derivatives have been explored. A study on new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives revealed significant analgesic activity, with some compounds showing more activity than acetylic acid, a reference drug. This suggests that 3-Methyl-7-pentyl-8-(propylamino)purine-2,6-dione could have potential applications in pain management (Zygmunt et al., 2015).
Safety And Hazards
Orientations Futures
The study of purine derivatives is a vibrant field due to their wide range of biological activities. Future research on “3-Methyl-7-pentyl-8-(propylamino)purine-2,6-dione” could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .
Propriétés
IUPAC Name |
3-methyl-7-pentyl-8-(propylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2/c1-4-6-7-9-19-10-11(16-13(19)15-8-5-2)18(3)14(21)17-12(10)20/h4-9H2,1-3H3,(H,15,16)(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECAYNQLIZQYGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1NCCC)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-7-pentyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


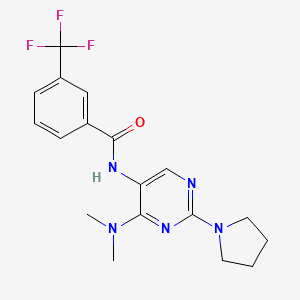
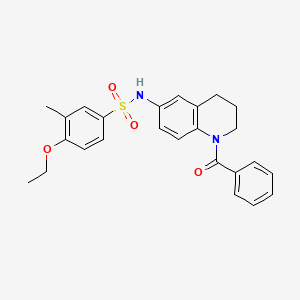
![2-[(2,5-Dimethylphenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2776689.png)
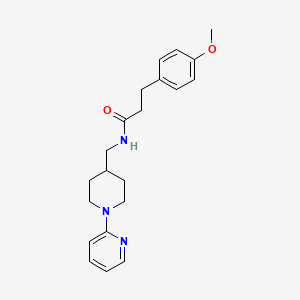
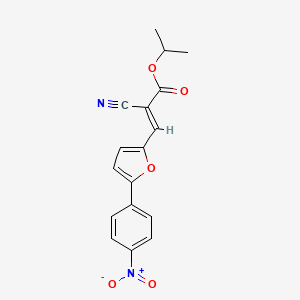
![4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2776696.png)
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2776697.png)
![1-[5-(2-chloroquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2776699.png)
![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-2-(p-tolyl)acetamide](/img/structure/B2776702.png)
![N-[2-(5-Chloroindol-1-yl)ethyl]prop-2-enamide](/img/structure/B2776704.png)
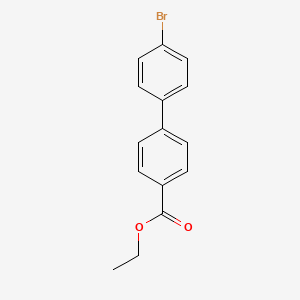
![Ethyl 2-[6-sulfamoyl-2-(2-thiophen-2-ylquinoline-4-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2776706.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2776707.png)